molecular formula C22H34BNO6 B8711995 Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Cat. No.: B8711995
M. Wt: 419.3 g/mol
InChI Key: QQLIOZCPDFUIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves multiple steps:

    Formation of the Boronic Ester: The boronic ester group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

    Protection of the Amine: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors that can interact with the boronic ester and Boc-protected amine groups.

    Pathways Involved: The compound can inhibit enzyme activity by forming reversible covalent bonds with active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate: Similar structure but lacks the Boc protection.

    Ethyl 3-(3-(tert-butoxycarbonylamino)-4-bromophenyl)propanoate: Similar structure but contains a bromine atom instead of the boronic ester.

Uniqueness

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is unique due to the presence of both the Boc-protected amine and the boronic ester group, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C22H34BNO6

Molecular Weight

419.3 g/mol

IUPAC Name

ethyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

InChI

InChI=1S/C22H34BNO6/c1-9-27-18(25)13-11-15-10-12-16(23-29-21(5,6)22(7,8)30-23)17(14-15)24-19(26)28-20(2,3)4/h10,12,14H,9,11,13H2,1-8H3,(H,24,26)

InChI Key

QQLIOZCPDFUIKW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CCC(=O)OCC)NC(=O)OC(C)(C)C

Origin of Product

United States

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